![molecular formula C24H21ClN2O3 B5060085 N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide, commonly known as CBL0137, is a small molecule that has gained significant attention in the field of cancer research. It is a potential anti-cancer drug that has shown promising results in preclinical studies. The purpose of
Mecanismo De Acción
The exact mechanism of action of CBL0137 is not fully understood. However, it is known to target the FACT (facilitates chromatin transcription) complex, which is involved in chromatin remodeling and transcriptional regulation. CBL0137 binds to the SSRP1 subunit of the FACT complex, leading to the disruption of chromatin structure and the inhibition of transcription. This ultimately results in the induction of DNA damage and cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer activity, CBL0137 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis B virus, suggesting a potential application in the treatment of hepatitis B. CBL0137 has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CBL0137 is its potent anti-cancer activity against a variety of cancer cell lines. It also has the ability to target cancer stem cells, which are often resistant to chemotherapy. However, one of the limitations of CBL0137 is its poor solubility, which can make it difficult to administer in vivo. In addition, CBL0137 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of CBL0137. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the safety and efficacy of CBL0137 in clinical trials. In addition, further studies are needed to better understand the mechanism of action of CBL0137 and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for the development of more effective formulations of CBL0137 to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of CBL0137 involves a series of chemical reactions. The starting material for the synthesis is 4-ethoxybenzoic acid, which is converted into 4-ethoxybenzoyl chloride. The resulting compound is then reacted with 4-chloro-3-nitroaniline to obtain N-[4-chloro-3-(4-ethoxybenzoyl)phenyl]-3-nitrobenzamide. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 5-ethyl-2-aminobenzoxazole to obtain the final product, CBL0137.
Aplicaciones Científicas De Investigación
CBL0137 has been extensively studied in preclinical models of cancer. It has shown potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. CBL0137 has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. In addition, CBL0137 has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-3-15-5-12-22-21(13-15)27-24(30-22)19-14-17(8-11-20(19)25)26-23(28)16-6-9-18(10-7-16)29-4-2/h5-14H,3-4H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUZMLWAISQUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)OCC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.